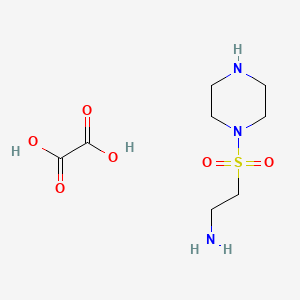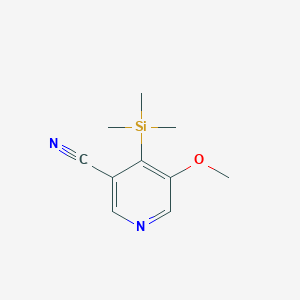
5-Methoxy-4-(trimethylsilyl)nicotinonitrile
Übersicht
Beschreibung
5-Methoxy-4-(trimethylsilyl)nicotinonitrile is a chemical compound with the empirical formula C10H14N2OSi . Its molecular weight is 206.32 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile is COc1cncc(C#N)c1Si©C . The InChI is 1S/C10H14N2OSi/c1-13-9-7-12-6-8(5-11)10(9)14(2,3)4/h6-7H,1-4H3 .Physical And Chemical Properties Analysis
5-Methoxy-4-(trimethylsilyl)nicotinonitrile is a solid substance . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
The molecule of the title nicotinonitrile derivative, which shares some structural similarities with 5-Methoxy-4-(trimethylsilyl)nicotinonitrile, is non-planar. This molecular characteristic has implications in molecular interactions and bonding. For instance, in the case of a specific nicotinonitrile derivative, weak intramolecular C—H⋯N interactions generate S(5) ring motifs and the molecules are linked by weak intermolecular interactions into a supramolecular three-dimensional network (Chantrapromma et al., 2009).
Photovoltaic Applications
5-Methoxy-4-(trimethylsilyl)nicotinonitrile derivatives are investigated in the field of photovoltaics. A study on a similar nicotinonitrile derivative used as a co-sensitizer dye in dye-sensitized solar cells (DSSCs) showed significantly improved efficiency, suggesting potential applications for 5-Methoxy derivatives in enhancing solar cell performance (Hemavathi et al., 2019).
Antiprotozoal Activity
Some nicotinonitrile derivatives, related to 5-Methoxy-4-(trimethylsilyl)nicotinonitrile, have been synthesized and shown to exhibit significant antiprotozoal activity. This suggests the potential of 5-Methoxy derivatives in the development of new treatments for protozoal infections (Ismail et al., 2003).
Luminescent Materials
Nicotinonitrile derivatives, including those similar to 5-Methoxy-4-(trimethylsilyl)nicotinonitrile, are being explored for their luminescent properties. This could lead to applications in light-emitting materials, with potential uses in various electronic and photonic devices (Ahipa et al., 2014).
Antimicrobial Activity
Research has been conducted on nicotinonitrile derivatives for their antimicrobial properties, indicating the possibility of 5-Methoxy derivatives being used in developing new antimicrobial agents (Guna et al., 2015).
Corrosion Inhibition
Nicotinonitrile derivatives have been investigated as corrosion inhibitors. This suggests that 5-Methoxy-4-(trimethylsilyl)nicotinonitrile could be useful in protecting materials against corrosion, particularly in acidic environments (Fouda et al., 2019).
Peptide Synthesis
Compounds with trimethylsilyl groups have been used in peptide synthesis, indicating potential uses of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile in this area (Fujii et al., 1987).
Safety And Hazards
The product is sold “as-is” without any representation or warranty whatsoever with respect to the product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . More detailed safety and hazard information are not available in the sources I found.
Eigenschaften
IUPAC Name |
5-methoxy-4-trimethylsilylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OSi/c1-13-9-7-12-6-8(5-11)10(9)14(2,3)4/h6-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNLVKRBBKJZFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)C#N)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223513 | |
| Record name | 5-Methoxy-4-(trimethylsilyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-4-(trimethylsilyl)nicotinonitrile | |
CAS RN |
1138444-11-7 | |
| Record name | 5-Methoxy-4-(trimethylsilyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-4-(trimethylsilyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



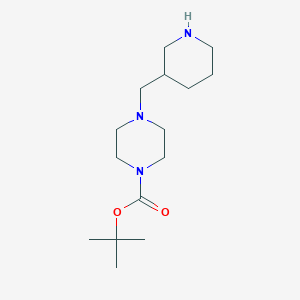
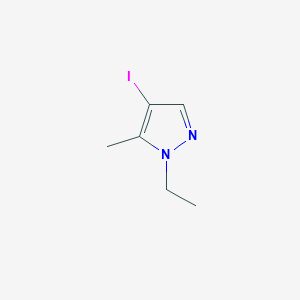
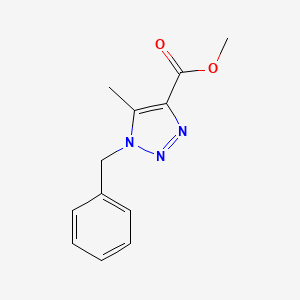
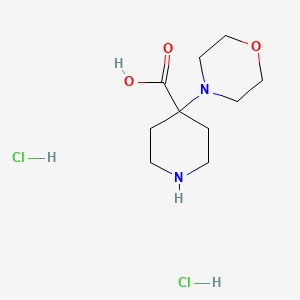

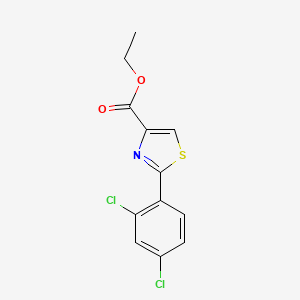

![7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1421011.png)

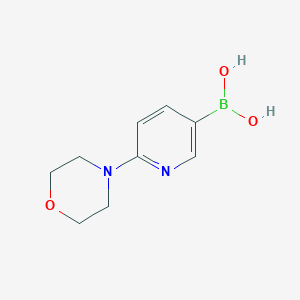
![3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421014.png)
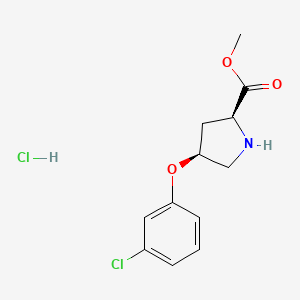
![4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1421016.png)
